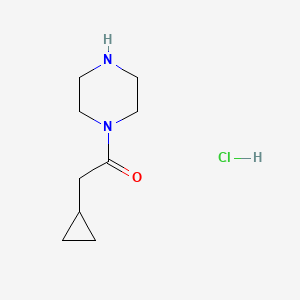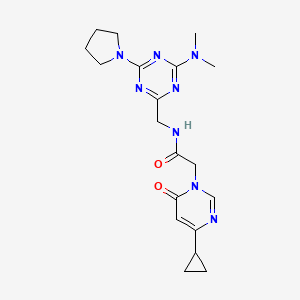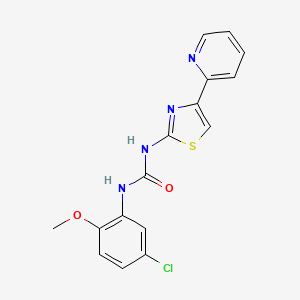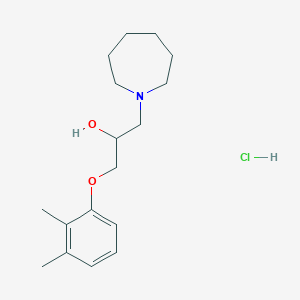![molecular formula C16H13ClN2O4 B2389309 [2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 733760-51-5](/img/structure/B2389309.png)
[2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is also known as N-(2-chloro-3-pyridinyl)-2-(4-acetylanilino)-2-oxoethyl ester.
Mechanism of Action
The exact mechanism of action of [2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that [2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of [2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on [2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-inflammatory and analgesic agent for the treatment of conditions such as arthritis and other inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesis Methods
The synthesis of [2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate involves the reaction of 2-chloro-3-pyridinecarboxylic acid with N-(4-acetylphenyl)glycine methyl ester in the presence of a coupling reagent such as DCC or EDC. The resulting product is then treated with a base such as NaOH to yield the final compound.
Scientific Research Applications
[2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate has been studied for its potential use as an anti-inflammatory and analgesic agent. It has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[2-(4-acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-10(20)11-4-6-12(7-5-11)19-14(21)9-23-16(22)13-3-2-8-18-15(13)17/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKVBFFELLNCIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-6-fluoropyridine-3-carboxamide](/img/structure/B2389229.png)


![N-(4-bromophenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2389232.png)
![[2,4-dibromo-6-(tert-butyl-NNO-azoxy)phenyl]amine](/img/structure/B2389233.png)
![N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2389234.png)





![sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B2389244.png)

